4-Bromo-3-iodobenzaldehyde
Description
Contextual Significance of Dihalo-Substituted Aromatic Aldehydes in Contemporary Chemical Research
Dihalo-substituted aromatic aldehydes are a class of organic compounds that have garnered considerable attention in modern chemical research. Their importance stems from the presence of two halogen substituents and an aldehyde group on the aromatic ring, which provides multiple reactive sites for a variety of chemical transformations. wisdomlib.org These compounds serve as crucial precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. numberanalytics.com
The distinct electronic properties and reactivity of different halogens (fluorine, chlorine, bromine, and iodine) allow for selective reactions, a key principle in multi-step organic synthesis. For instance, the carbon-iodine bond is generally more reactive towards certain coupling reactions than the carbon-bromine bond, enabling chemists to perform sequential modifications at different positions on the aromatic ring. This differential reactivity is a powerful tool for creating intricate molecular designs. Dihalo-substituted benzaldehydes are particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. acs.org
Overview of the Research Landscape for 4-Bromo-3-iodobenzaldehyde
This compound is a specific dihalo-substituted aromatic aldehyde with the chemical formula C₇H₄BrIO. synquestlabs.combldpharm.com Its molecular structure, featuring a bromine atom at the 4-position and an iodine atom at the 3-position of the benzaldehyde (B42025) ring, makes it a valuable intermediate in organic synthesis. The presence of two different halogens offers the potential for regioselective functionalization, allowing for the stepwise introduction of various substituents.
Research involving this compound often focuses on its utility as a building block in the synthesis of more complex molecules. For example, it can be used in the preparation of various heterocyclic compounds and substituted biaryls, which are common motifs in medicinal chemistry and materials science. The aldehyde functional group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations, to further elaborate the molecular structure. researchgate.net While specific, large-scale applications are not extensively documented in publicly available literature, its commercial availability from various chemical suppliers suggests its use in research and development laboratories. guidechem.comvwr.com
Historical Development and Key Milestones in the Synthesis and Application of Related Benzene (B151609) Derivatives
The development of halogenated benzene derivatives has a rich history intertwined with the advancement of organic chemistry. Early work in the 19th and 20th centuries focused on understanding the fundamental principles of electrophilic aromatic substitution, the primary method for introducing halogens onto a benzene ring. The ability to control the position of substitution (ortho, meta, para) was a significant area of investigation.
A major milestone in the application of halobenzaldehydes and their derivatives was the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of a halogen, revolutionized the way chemists approach the synthesis of complex aromatic compounds. researchgate.net For instance, the synthesis of 4-iodobenzaldehyde (B108471) from p-bromobenzaldehyde demonstrates a halogen exchange reaction, a useful strategy for creating specific halo-aromatics. chemicalbook.com
More recently, research has focused on developing more efficient and environmentally friendly synthetic methods, such as microwave-assisted organic synthesis and the use of novel catalysts. at.ua The synthesis of various substituted aromatic aldehydes continues to be an active area of research, driven by the demand for new molecules with unique properties for a wide range of applications. science.gov The development of methods for synthesizing complex derivatives, such as heterohelicenes from halobenzaldehyde precursors, highlights the ongoing innovation in this field. nih.govacs.org
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 873387-81-6 |
| Molecular Formula | C₇H₄BrIO |
| Molecular Weight | 310.91 g/mol |
| Physical Form | Solid |
Note: The data in this table is compiled from various chemical suppliers and databases. bldpharm.comguidechem.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZPMPNMBBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717806 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873387-81-6 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis Methodologies for 4 Bromo 3 Iodobenzaldehyde
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis of 4-bromo-3-iodobenzaldehyde suggests several potential synthetic pathways. The primary disconnections can be made at the carbon-halogen bonds and the carbon-aldehyde bond. This leads to the identification of key precursors, including:
4-Bromobenzaldehyde (B125591) : A readily available starting material that can undergo iodination.
3-Iodobenzaldehyde (B1295965) : Another accessible precursor that can be subjected to bromination. lookchem.com
1-Bromo-2-iodobenzene (B155775) : A dihalogenated benzene (B151609) that can be formylated to introduce the aldehyde group.
The choice of precursor often depends on the desired regioselectivity of the halogenation steps and the efficiency of the formylation reaction.
Halogenation Strategies for Aromatic Aldehydes
The introduction of both bromine and iodine onto the benzaldehyde (B42025) ring necessitates precise control over the reaction conditions to achieve the desired 3,4-disubstitution pattern.
Regioselective Bromination Protocols
The bromination of an aromatic ring is influenced by the directing effects of existing substituents. In the case of 3-iodobenzaldehyde, the aldehyde group is a meta-director, while the iodine atom is an ortho-, para-director. This can lead to a mixture of products. To achieve regioselective bromination at the 4-position, specific reagents and conditions are employed. One common method involves the use of N-Bromosuccinimide (NBS), often in the presence of a catalyst or under specific solvent conditions, to control the position of bromination. chemicalbook.comacs.org
Directed Iodination Methodologies
Similar to bromination, the iodination of 4-bromobenzaldehyde must be directed to the 3-position. The bromo group is an ortho-, para-director, while the aldehyde is a meta-director. Directed iodination can be achieved using various iodinating agents. A notable method involves the use of N-iodosuccinimide (NIS) in an acidic medium, such as trifluoromethanesulfonic acid, which has been shown to be effective for the iodination of substituted benzaldehydes. google.com Another approach utilizes iodine and iodic acid in a suitable solvent. researchgate.net
Sequential Halogenation Approaches
A common strategy for synthesizing this compound involves a two-step sequential halogenation process. This can proceed in two ways:
Iodination followed by Bromination : Starting with 4-bromobenzaldehyde, an iodination reaction is performed.
Bromination followed by Iodination : Starting with 3-iodobenzaldehyde, a bromination reaction is carried out.
Formylation Reactions for Introducing the Aldehyde Moiety
An alternative to halogenating a pre-existing aldehyde is to introduce the formyl group onto a dihalogenated benzene ring. The formylation of 1-bromo-2-iodobenzene presents a direct route to this compound. Several formylation methods are available:
Vilsmeier-Haack Reaction : This reaction typically uses a phosphoryl chloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
Gattermann-Koch Reaction : This method involves the use of carbon monoxide and hydrochloric acid in the presence of a catalyst. google.com
Metal-Catalyzed Formylation : Modern methods often employ palladium catalysts with a suitable ligand and a formyl source, such as synthesis gas (a mixture of carbon monoxide and hydrogen), to achieve high yields under milder conditions. researchgate.net A continuous flow-flash synthesis has been developed for the formylation of a 1-bromo-2-iodobenzene derivative using butyllithium (B86547) and DMF at low temperatures. rsc.org
Optimization of Reaction Conditions and Yield for Advanced Synthetic Routes
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:
Catalyst and Ligand Selection : In metal-catalyzed reactions, the choice of the palladium catalyst and phosphine (B1218219) ligand can significantly influence the reaction's efficiency and selectivity. researchgate.netub.edu
Solvent and Temperature : The solvent can affect the solubility of reagents and intermediates, while temperature control is essential for managing reaction rates and preventing side reactions. google.comrsc.org
Reaction Time : Monitoring the reaction progress allows for determining the optimal reaction time to ensure complete conversion without product degradation. rsc.org
Recent advancements have focused on developing more efficient and sustainable synthetic methods. For example, laccase-catalyzed iodination of substituted phenols using potassium iodide has been reported as a greener alternative. rsc.org
Below is a table summarizing various synthetic approaches to halogenated benzaldehydes, which are precursors or analogues of this compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Bromobenzyl alcohol | Oxone, potassium 2-iodo-5-methylbenzenesulfonate, acetonitrile (B52724), 70°C | 4-Bromobenzaldehyde | 79-85% | orgsyn.org |
| 1-Bromo-2-iodobenzene derivative | BuLi, DMF, -40°C (Flow microreactor) | 2-Bromobenzaldehyde derivative | - | rsc.org |
| 3-Hydroxybenzaldehyde | Bromine, glacial acetic acid, 22°C | 2-Bromo-5-hydroxybenzaldehyde | 55% | tandfonline.com |
| 3-Hydroxybenzaldehyde | Iodine, aqueous NH4OH, then HCl | 3-Hydroxy-4-iodobenzaldehyde | 28% | tandfonline.com |
| 4-Fluorobenzaldehyde | N-Iodosuccinimide, trifluoromethanesulfonic acid | 4-Fluoro-3-iodobenzaldehyde | - | google.com |
| 4-Fluoro-3-iodotoluene | NBS, dibenzoyl peroxide, CCl4; then NaHCO3, DMSO, 120°C | 4-Fluoro-3-iodobenzaldehyde | 41.5% (2 steps) | chemicalbook.com |
| 4-Hydroxy-3-methoxybenzaldehyde | Laccase, KI | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | 85% | rsc.org |
| 4-Bromoanisole | Pd(OAc)2, cataCXium A, NEt3, CO/H2 (20 bar) | 4-Methoxybenzaldehyde | 90% | researchgate.net |
| 4-Bromo-2-iodo-1-methylbenzene | N-Bromosuccinimide, dibenzoyl peroxide; then N-methylmorpholine N-oxide | 4-Bromo-2-iodobenzaldehyde | - | acs.org |
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates and, in some cases, product selectivity. In multi-step syntheses, such as those involving the formylation of a corresponding toluene (B28343) derivative or the halogenation of a benzaldehyde precursor, the solvent's polarity and solvating ability can dictate the efficiency of the reaction.
For instance, in the formylation of aryl halides, polar aprotic solvents like dimethylformamide (DMF) are often employed. acs.orgrsc.org These solvents are effective at dissolving the reactants and the catalyst system, facilitating a homogenous reaction mixture. The kinetics of such reactions are complex and dependent on the specific synthetic route. In palladium-catalyzed formylation reactions, the solvent can influence the rate of oxidative addition, which is often the rate-determining step. acs.org While detailed kinetic studies specifically for the synthesis of this compound are not extensively documented, analogous reactions provide insight. For example, the use of polar aprotic solvents can enhance the rate of nucleophilic attack by the formylating agent.
Conversely, in halogenation reactions, less polar solvents may be preferred to control the reactivity of the halogenating agent and prevent over-halogenation. The selection of a solvent system is often a balance between ensuring sufficient solubility of the starting materials and reagents while managing the reaction's exothermicity and selectivity.
Temperature and Pressure Influence on Product Distribution
Temperature and pressure are pivotal in controlling the product distribution during the synthesis of this compound. These parameters are particularly crucial in reactions where multiple isomers or byproducts can be formed.
In the bromination of p-iodotoluene, a potential precursor, the reaction temperature must be carefully controlled to favor the desired isomer and prevent the formation of dibrominated or other isomeric byproducts. Similarly, in the iodination of 4-bromobenzaldehyde, the temperature can affect the regioselectivity of the reaction.
Pressure primarily comes into play in carbonylation reactions, a method that can be used to introduce the aldehyde functional group. In palladium-catalyzed carbonylation of aryl halides, the pressure of carbon monoxide (CO) is a key variable. acs.org Higher CO pressures can increase the rate of the carbonylation step, but may also lead to the formation of undesired byproducts if not carefully optimized with temperature and catalyst concentration. For instance, in a related study on the carbonylation of 2-bromo-m-xylene, increasing the CO pressure from 3 bar to 15 bar, along with a temperature increase from 100 °C to 140 °C, was necessary to achieve conversion, highlighting the interplay between these two parameters. acs.org
| Reaction Step | Precursor | Temperature (°C) | Pressure (bar) | Product Distribution/Yield | Reference |
| Bromination | p-Bromotoluene | 105-150 | Atmospheric | Formation of p-bromobenzal bromide | orgsyn.org |
| Hydrolysis | p-Bromobenzal bromide | Reflux | Atmospheric | 60-69% yield of p-bromobenzaldehyde | orgsyn.org |
| Carbonylation | 2-Bromo-m-xylene | 140 | 15 | Conversion of sterically hindered bromide | acs.org |
| Finkelstein Reaction | p-Bromobenzaldehyde | 200 | Atmospheric | Formation of 4-Iodobenzaldehyde (B108471) | chemicalbook.com |
This table presents data from analogous or precursor reactions to illustrate the influence of temperature and pressure.
Catalyst Selection and Loading in Multi-Step Syntheses
The synthesis of this compound often relies on multi-step pathways where catalyst selection is paramount for achieving high yields and selectivity. Palladium-based catalysts are frequently employed in key transformations such as cross-coupling and carbonylation reactions. acs.orgacs.org
For example, the introduction of the iodine atom can be achieved through palladium-catalyzed C-H iodination. acs.org The choice of ligand for the palladium center is crucial in tuning the catalyst's activity and stability. Ligands such as triphenylphosphine (B44618) are commonly used in these types of reactions. orientjchem.org
In a potential synthetic route involving a Suzuki coupling to build the carbon skeleton followed by functional group manipulations, the catalyst loading would need to be carefully optimized. A higher catalyst loading might increase the reaction rate but also the cost and the potential for metal contamination in the final product. Conversely, a lower loading may lead to incomplete conversion or longer reaction times.
A study on the decarboxylative formylation of aryl halides utilized a dual catalytic system comprising a photoredox catalyst (4CzIPN) and a palladium catalyst (Pd(Xantphos)Cl2), both at a 5 mol % loading, to achieve the desired transformation. rsc.org This highlights the use of modern catalytic systems in the synthesis of complex aldehydes.
| Reaction Type | Catalyst | Ligand | Catalyst Loading (mol %) | Key Feature | Reference |
| Decarboxylative Formylation | Pd(Xantphos)Cl2 / 4CzIPN | Xantphos | 5 | Dual catalytic system | rsc.org |
| Sonogashira Coupling | Bis(triphenylphosphine)palladium(II) dichloride / Copper(I) iodide | Triphenylphosphine | Not specified | C-C bond formation | orientjchem.org |
| Suzuki Coupling | Pd(PPh3)4 | Triphenylphosphine | Not specified | C-C bond formation | researchgate.net |
This table illustrates catalyst systems used in reactions relevant to the synthesis of substituted benzaldehydes.
Purification and Isolation Techniques in Complex Chemical Syntheses
The final stage in the synthesis of this compound involves its purification and isolation from the reaction mixture. Given the complexity of the potential synthetic routes, the crude product is often contaminated with unreacted starting materials, reagents, and byproducts.
A common initial step is an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by extraction of the product into an organic solvent. google.com The choice of extraction solvent is critical to ensure high recovery of the product while minimizing the co-extraction of impurities.
For the purification of solid compounds like this compound, recrystallization is a powerful technique. This method relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Chromatographic techniques are also extensively used for the purification of organic compounds. researchgate.net Column chromatography, using silica (B1680970) gel as the stationary phase and a suitable eluent system (often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), can effectively separate the target compound from closely related impurities. orientjchem.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). orientjchem.org
In some cases, purification can be achieved through the formation of a derivative, such as a bisulfite addition compound, which can be isolated and then hydrolyzed to regenerate the pure aldehyde. orgsyn.org
| Purification Technique | Description | Application | Reference |
| Extraction | Separation of the product from an aqueous phase into an immiscible organic solvent. | Initial workup to remove inorganic salts and polar impurities. | google.com |
| Crystallization | Purification of a solid based on differences in solubility in a specific solvent at varying temperatures. | Final purification of the solid product. | google.com |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase. | Isolation of the target compound from byproducts and unreacted starting materials. | orientjchem.orgresearchgate.net |
| Steam Distillation | A separation process used for temperature-sensitive materials by bubbling steam through the mixture. | Can be used to isolate the aldehyde from non-volatile residues. | orgsyn.org |
Advanced Reactivity and Mechanistic Investigations of 4 Bromo 3 Iodobenzaldehyde
Exploration of the Differential Reactivity of Halogen Atoms
The presence of both a bromine and an iodine atom on the same aromatic ring allows for the investigation of selective activation of carbon-halogen bonds. The inherent differences in bond strength and electronegativity between carbon-iodine and carbon-bromine bonds are central to this differential reactivity.
In the realm of catalytic cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This is attributed to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many catalytic cycles. mdpi.comacs.org
Studies on related dihalogenated aromatic compounds have consistently shown that selective reactions at the iodine-bearing position can be achieved under carefully controlled conditions. For instance, in palladium-catalyzed reactions, the choice of catalyst, ligands, and reaction temperature can be tuned to favor the oxidative addition to the C-I bond over the C-Br bond. mdpi.com Research on Suzuki-Miyaura coupling reactions with 4-iodo- and 4-bromo-benzoic acids demonstrated the decreased reactivity of the bromo-substituted compound compared to its iodo counterpart under identical conditions. mdpi.com This principle is directly applicable to 4-bromo-3-iodobenzaldehyde, where the iodine at the 3-position is expected to be the primary site of reaction in many catalytic transformations, leaving the bromine at the 4-position intact for subsequent functionalization.
The aldehyde group (-CHO) is an electron-withdrawing group, which can influence the reactivity of the halogen atoms on the benzene (B151609) ring. This influence is primarily electronic in nature. The aldehyde group deactivates the aromatic ring towards electrophilic substitution but can affect the reactivity of the C-X (X = Br, I) bonds in nucleophilic aromatic substitution and metal-catalyzed reactions.
The electron-withdrawing nature of the aldehyde can enhance the electrophilicity of the carbon atoms attached to the halogens, potentially making them more susceptible to nucleophilic attack. libretexts.org However, in the context of palladium-catalyzed cross-coupling reactions, the primary determinant of reactivity remains the relative strength of the C-I and C-Br bonds. The aldehyde group's electronic effect is generally considered secondary to the inherent difference in halogen reactivity. It is important to note that the aldehyde group itself can participate in various chemical reactions, which must be considered when designing synthetic routes involving this compound. cymitquimica.com
Preferential Reactivity of Iodine vs. Bromine in Catalytic Transformations
Carbon-Carbon Bond Forming Reactions
The ability to selectively form new carbon-carbon bonds is a cornerstone of modern organic synthesis. This compound serves as a valuable building block in this regard, particularly in palladium-catalyzed cross-coupling reactions.
Palladium catalysis has revolutionized the formation of C-C bonds, offering mild and efficient methods for connecting different organic fragments. acs.orgbeilstein-journals.org The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. mdpi.comnih.gov
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgresearchgate.net In the case of this compound, the reaction can be performed selectively at the more reactive C-I bond. mdpi.com
By carefully selecting the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand) and reaction conditions, it is possible to couple a wide range of aryl or vinyl boronic acids at the 3-position of the benzaldehyde (B42025) ring, leaving the bromine atom at the 4-position untouched. mdpi.comaau.dk This sequential approach allows for the synthesis of complex, multifunctionalized aromatic compounds. For example, a study on the Suzuki coupling of a related dibromo compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with aryl boronic acids demonstrated preferential substitution at the more active bromo position on the aryl moiety. mdpi.com A similar selectivity is expected for this compound, favoring the reaction at the iodo-substituted position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 4-Bromo-3-phenylbenzaldehyde |
This table presents hypothetical examples based on established principles of Suzuki-Miyaura coupling and the known reactivity of dihalogenated arenes.
The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an aryl or vinyl halide with an alkene. mdpi.comeiu.edu Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound can be directed to occur selectively at the C-I bond.
By employing a suitable palladium catalyst and base, an alkene can be coupled to the 3-position of the benzaldehyde ring. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. mdpi.com The resulting product, a 4-bromo-3-vinylbenzaldehyde derivative, retains the bromine atom, which can be used for further synthetic transformations. Research on the Heck coupling of aryl bromides has shown that various palladium complexes can effectively catalyze the reaction under mild conditions. mdpi.com
Table 2: Illustrative Heck Reaction with this compound
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-Bromo-3-styrylbenzaldehyde |
This table provides illustrative examples based on general Heck reaction protocols and the expected reactivity of the substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, has been effectively applied to this compound. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. The C-I bond, being more reactive, preferentially undergoes coupling under standard Sonogashira conditions.
Research has demonstrated the selective Sonogashira coupling at the C-I position of this compound with various terminal alkynes. For instance, coupling with (trimethylsilyl)acetylene using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine (B128534) proceeds efficiently to yield 4-bromo-3-((trimethylsilyl)ethynyl)benzaldehyde. This selectivity is crucial for subsequent transformations at the C-Br position.
Further alkyne functionalization can be achieved following the initial Sonogashira coupling. The resulting aryl alkynes can undergo a variety of reactions, including desilylation to reveal the terminal alkyne, which can then participate in further coupling reactions or be converted into other functional groups.
A study on the synthesis of substituted 1H-indazoles utilized this compound as a starting material. The Sonogashira coupling was a key step in introducing an alkynyl substituent, which was then elaborated to form the pyrazole (B372694) ring of the indazole system.
Negishi and Stille Coupling Strategies
The Negishi and Stille couplings offer alternative methods for forming carbon-carbon bonds with this compound, again leveraging the differential reactivity of the two halogen atoms.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. With this compound, the reaction can be directed to the more reactive C-I bond. For example, the use of an organozinc reagent in the presence of a palladium catalyst such as Pd(PPh₃)₄ would be expected to selectively displace the iodine atom, introducing a new carbon substituent at that position.
Stille Coupling: The Stille coupling utilizes an organotin reagent and a palladium catalyst. Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond of this compound is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for the selective introduction of a wide range of substituents, including alkyl, vinyl, and aryl groups, from the corresponding organostannane reagent.
Other Transition Metal-Catalyzed C-C Couplings (e.g., Copper-mediated)
Beyond palladium, other transition metals can catalyze C-C bond formation with this compound. Copper-mediated couplings, such as the Ullmann reaction or Sonogashira-type reactions where copper plays a more direct catalytic role, are viable options. While palladium is generally preferred for its high efficiency and functional group tolerance, copper catalysis can offer different reactivity patterns and can be more cost-effective. These reactions often require higher temperatures and specific ligands to proceed efficiently.
Nucleophilic Addition Reactions at the Aldehyde Carbon
The aldehyde functional group in this compound is a key site for nucleophilic attack. A wide array of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated upon workup to yield an alcohol.
Common nucleophilic addition reactions include:
Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) results in the formation of secondary alcohols.
Organolithium Reactions: Organolithium reagents add to the aldehyde to form secondary alcohols.
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.
Reductive Amination: The aldehyde can react with an amine to form an imine, which is then reduced in situ to afford an amine.
These reactions provide a powerful means to elaborate the carbon skeleton and introduce new functional groups, transforming the benzaldehyde moiety into a variety of other structures.
Carbon-Heteroatom Bond Forming Reactions
C-N Bond Formations (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The differential reactivity of the halogens in this compound allows for selective amination. The C-I bond is generally more reactive in this transformation, allowing for the introduction of an amino group at the 3-position while leaving the bromine atom intact for subsequent reactions.
For example, reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) and a base (e.g., Cs₂CO₃) would selectively yield the corresponding 3-amino-4-bromobenzaldehyde (B112528) derivative. This selectivity has been exploited in the synthesis of complex molecules where sequential C-N bond formations are required.
C-O Bond Formations
The formation of carbon-oxygen bonds, typically to generate aryl ethers, can also be achieved with this compound. The Ullmann condensation, a copper-catalyzed reaction, and the Buchwald-Hartwig C-O coupling reaction are common methods.
In a similar fashion to C-N bond formation, the C-I bond exhibits greater reactivity. This allows for the selective synthesis of 3-alkoxy or 3-aryloxy-4-bromobenzaldehydes. For instance, reacting this compound with an alcohol or a phenol (B47542) in the presence of a suitable catalyst and base would lead to the formation of an ether at the 3-position. This strategy is valuable for building complex molecular architectures containing diaryl ether or aryl alkyl ether motifs.
| Reaction Type | Reagents and Conditions | Product |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., NEt₃) | 4-bromo-3-alkynylbenzaldehyde |
| Nucleophilic Addition (Grignard) | RMgX, then H₃O⁺ workup | 1-(4-bromo-3-iodophenyl)-1-alkanol |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, ligand, base | 3-(R¹R²-amino)-4-bromobenzaldehyde |
| Buchwald-Hartwig C-O Coupling | ROH, Pd catalyst, ligand, base | 3-alkoxy-4-bromobenzaldehyde |
C-S and C-P Bond Formations
The unique electronic and steric environment of this compound, created by the presence of two different halogen atoms ortho and para to the aldehyde group, allows for selective C-S and C-P bond formations. These reactions are pivotal for the synthesis of novel heterocyclic compounds and organophosphorus ligands, which have applications in materials science and catalysis.
Research into C-S bond formation has demonstrated that the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in nucleophilic substitution reactions. This reactivity difference is exploited in palladium-catalyzed cross-coupling reactions. For instance, the reaction of this compound with various thiols can be controlled to selectively form a C-S bond at the 3-position. The choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions, such as the reduction of the aldehyde or the cleavage of the C-Br bond.
Similarly, C-P bond formation can be achieved at the C-I position. The synthesis of phosphine-containing benzaldehydes is of particular interest for the development of new ligands for transition metal catalysis. The reaction of this compound with secondary phosphines or their derivatives, often under palladium or nickel catalysis, leads to the formation of a C-P bond. The resulting phosphine-substituted benzaldehydes can then be used as building blocks for more complex molecular architectures.
Reductions and Oxidations of the Aldehyde Functionality
Chemoselective Reduction to Alcohols
The chemoselective reduction of the aldehyde group in this compound to a primary alcohol, (4-bromo-3-iodophenyl)methanol, is a fundamental transformation in organic synthesis. The challenge lies in reducing the aldehyde without affecting the two halogen substituents, which are susceptible to reduction under certain conditions.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The high chemoselectivity of NaBH₄ for aldehydes over aryl halides ensures that the C-Br and C-I bonds remain intact.
| Reagent | Solvent(s) | Temperature | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temp. | (4-Bromo-3-iodophenyl)methanol | High chemoselectivity, C-Br and C-I bonds remain intact. |
Selective Oxidation to Carboxylic Acids
The selective oxidation of this compound to 4-bromo-3-iodobenzoic acid is another key transformation. The choice of oxidant is critical to avoid over-oxidation or reactions involving the halogen atoms.
Potassium permanganate (B83412) (KMnO₄) under basic conditions is an effective reagent for this oxidation. The reaction is typically performed in an aqueous solution, and the resulting benzoic acid is isolated after acidification. Another common method involves the use of Jones reagent (CrO₃ in sulfuric acid and acetone), although care must be taken to control the reaction conditions to prevent side reactions. More modern and milder methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also employed to ensure high yields and selectivity.
| Reagent | Conditions | Product | Notes |
| Potassium Permanganate (KMnO₄) | Basic, Aqueous | 4-Bromo-3-iodobenzoic acid | Requires subsequent acidification. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 4-Bromo-3-iodobenzoic acid | Conditions must be carefully controlled. |
| Sodium Chlorite (NaClO₂) | Buffered solution | 4-Bromo-3-iodobenzoic acid | A mild and selective method. |
Transfer Hydrogenation Protocols
Transfer hydrogenation offers a safer and often more convenient alternative to traditional hydrogenation methods that use gaseous hydrogen. In this process, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst.
For this compound, transfer hydrogenation can be used to selectively reduce the aldehyde to the corresponding alcohol. Ruthenium and iridium complexes are often employed as catalysts for this transformation. The choice of catalyst and hydrogen donor is crucial for achieving high efficiency and selectivity, ensuring that the aryl halides are not reduced. This method is particularly advantageous for laboratory-scale synthesis due to its operational simplicity.
Derivatization Chemistry of the Aldehyde Group
Formation of Imines and Schiff Bases
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry and is used to generate diverse libraries of compounds for biological screening and materials science applications.
The reaction is typically carried out by refluxing the aldehyde with a primary amine in a suitable solvent, such as toluene or ethanol, often with a catalytic amount of acid to facilitate the dehydration step. The resulting imines are versatile intermediates that can be further modified. For example, the C=N double bond can be reduced to form a secondary amine, or the imine can participate in cycloaddition reactions to form heterocyclic compounds. The electronic properties of the imine can be tuned by the choice of the amine, which in turn influences the properties of the resulting metal complexes or organic materials.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Applications |
| This compound | Primary Amine | Reflux in Toluene/Ethanol, Acid Catalyst | Imine/Schiff Base | Ligand synthesis, materials science, medicinal chemistry |
Condensation Reactions
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, and the aldehyde functionality of this compound serves as a key electrophilic partner in several such transformations. sciensage.info These reactions typically involve the nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new unsaturated system. The reactivity of the aldehyde is influenced by the electronic effects of the bromo and iodo substituents on the aromatic ring. Two of the most prominent condensation reactions applicable to this compound are the Knoevenagel and Wittig reactions.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. bhu.ac.in For this compound, this reaction would proceed by the base-catalyzed deprotonation of the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to furnish a stable α,β-unsaturated product. bhu.ac.in This reaction is widely used in the synthesis of fine chemicals, functional polymers, and pharmaceutical intermediates. sciensage.info A variety of catalysts, including amines, ammonium (B1175870) salts, and heterogeneous solid catalysts like selenium-promoted zirconia, have been employed to facilitate this transformation, often under environmentally benign conditions. bhu.ac.injocpr.com
Wittig Reaction: The Wittig reaction provides a powerful and versatile method for synthesizing alkenes from aldehydes and ketones. libretexts.org In this reaction, this compound would be treated with a phosphorus ylide (also called a phosphorane), which is typically prepared in situ from a phosphonium (B103445) salt and a strong base. libretexts.orgcommonorganicchemistry.com The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form a dipolar betaine (B1666868) intermediate, which rapidly cyclizes to a four-membered oxaphosphetane. libretexts.org This intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org A significant advantage of the Wittig reaction is its high degree of regioselectivity; the double bond is formed precisely where the carbonyl group was located, preventing the formation of isomeric byproducts. libretexts.org The reaction is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis. nih.gov
Table 1: Overview of Condensation Reactions for Aromatic Aldehydes
| Reaction Name | Reactant Partner | Key Intermediate | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | Aldol-type adduct | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphorus Ylide (Phosphorane) | Oxaphosphetane | Alkene |
Intramolecular Cyclization and Annulation Reactions
The dual halogen substitution pattern of this compound, with halogens positioned ortho and meta to the aldehyde, provides a unique structural motif for advanced intramolecular cyclization and annulation strategies. These reactions leverage the differential reactivity of the carbon-iodine and carbon-bromine bonds, often in metal-catalyzed processes, to construct complex polycyclic systems.
A prominent application is in the palladium-catalyzed annulation with arynes to synthesize fluoren-9-ones. nih.gov In a reaction utilizing a substrate analogous to this compound (5-bromo-2-iodobenzaldehyde), the C–I bond reacts selectively over the C–Br bond in the oxidative addition step to the palladium(0) catalyst. The resulting organopalladium intermediate can then react with an in situ-generated aryne, leading to a cascade that ultimately forms the tricyclic fluorenone core. nih.gov
Similarly, the ortho-haloaldehyde structure is a precursor for the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed iminoannulation of internal alkynes with the tert-butylimine of o-iodobenzaldehyde provides a highly regioselective route to substituted isoquinolines. ub.edu This methodology can be extended to this compound, where the imine derived from the aldehyde would first be formed, followed by a palladium-catalyzed coupling with an alkyne and subsequent intramolecular cyclization. ub.eduorganic-chemistry.org Another powerful method is the one-pot allylboration–Heck reaction of 2-bromobenzaldehydes. acs.org This sequence involves the initial allylation of the aldehyde followed by an intramolecular palladium-catalyzed Heck reaction, where the newly formed homoallylic alcohol cyclizes to form a 3-methyleneindan-1-ol. acs.org The presence of both bromine and iodine on the ring offers potential for sequential or selective cyclizations. For instance, a C-N coupling at the iodine position followed by an intramolecular Heck reaction at the bromine position could be envisioned. acs.org
Table 2: Examples of Intramolecular Cyclization and Annulation Reactions
| Reaction Type | Key Reactants | Catalyst/Reagents | Product Class |
|---|---|---|---|
| Palladium-Catalyzed Annulation | 2-Iodo-5-bromobenzaldehyde, Aryne Precursor | Pd(dba)₂, P(o-tolyl)₃, CsF | Fluoren-9-ones nih.gov |
| Iminoannulation | o-Iodobenzaldehyde imine, Internal Alkyne | Pd(OAc)₂ | Isoquinolines ub.edu |
| Allylboration-Heck Reaction | 2-Bromobenzaldehyde, Allylboronate | B(allyl)pin, Pd(PPh₃)₄, K₂CO₃ | 3-Methyleneindan-1-ols acs.org |
Theoretical and Computational Studies of Reactivity
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and rationalizing experimental outcomes. For a molecule like this compound, DFT calculations can provide profound insights into the reaction pathways of its various transformations. Although specific DFT studies on this exact compound are not extensively documented, research on analogous systems, such as other ortho-iodo or ortho-bromo benzaldehydes, demonstrates the power of this approach.
DFT calculations are frequently used to model the potential energy surfaces of reactions, allowing for the identification and characterization of transition states and intermediates. acs.org For instance, in palladium-catalyzed reactions involving ortho-iodo benzaldehydes, DFT has been used to model the energetics of the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. chalmers.se This can clarify the roles of ligands, solvents, and additives.
In the context of annulation reactions, DFT can be employed to calculate the free energy barriers of competing pathways, such as [3+2] versus [4+2] cyclizations, thereby predicting the likely product distribution. acs.org Studies on decarboxylative annulation reactions have used DFT to map the step-by-step mechanism, calculating the free energy barriers for crucial steps like intermolecular radical addition and subsequent intramolecular cyclization to form the final ring structure. nih.gov Such analyses can confirm or refute proposed mechanisms and explain observed regioselectivity, as demonstrated in the mechanistic analysis of intramolecular oxidative cyclizations of homoallylic alcohols. acs.org Applying these methods to the cyclization reactions of this compound would help in understanding the selectivity between the bromo and iodo substituents and in optimizing reaction conditions for desired outcomes.
Molecular Dynamics (MD) simulations offer a method to study the time-evolution of molecular systems, providing insights into the dynamic behavior of molecules, including the conformational changes that occur during a reaction. While DFT is excellent for mapping the static potential energy surface, MD can explore the dynamic pathways leading to and from a transition state.
For chemical reactions, MD simulations can be particularly useful for sampling the conformational space of reactants approaching the transition state geometry and for understanding the role of solvent dynamics in stabilizing or destabilizing that state. While specific MD simulations focusing on the transition states of reactions involving this compound are not prominent in the literature, the methodology has been applied to related problems. For example, MD simulations have been used to build and refine models of how molecules bind within the active sites of enzymes, which is conceptually similar to a reactant approaching a catalytic center. nih.gov
Investigating the transition states of the condensation or cyclization reactions of this compound using advanced MD techniques, such as umbrella sampling or metadynamics, could reveal the dynamic effects of the bulky halogen substituents on the reaction barrier and pathway. This remains a promising area for future computational research to complement static DFT calculations.
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound and how these properties govern its chemical reactivity. Methods like Density Functional Theory (DFT) are used to analyze the molecule's ground state electronic structure, providing a basis for predicting its behavior in chemical reactions. researchgate.net
Key aspects of analysis include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character and propensity to be protonated. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon and the aldehydic hydrogen, highlighting the primary site for nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the molecule's ability to accept electrons, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For this molecule, the LUMO would likely be localized on the π-system of the benzaldehyde moiety, confirming its electrophilic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. researchgate.net It can quantify the delocalization of electron density from lone pairs into anti-bonding orbitals (hyperconjugation), which stabilizes the molecule. For this compound, NBO analysis would reveal the nature of the C-Br and C-I bonds and the extent of electronic communication between the halogens and the aldehyde group.
Global Reactivity Descriptors: Conceptual DFT provides quantitative measures of reactivity, such as the electrophilicity index (ω), which quantifies a molecule's ability to act as an electrophile. mdpi.com A higher electrophilicity index for this compound would suggest a high susceptibility to nucleophilic attack, a key feature of its reaction chemistry.
Table 3: Common Quantum Chemical Parameters and Their Significance
| Parameter | Method of Calculation | Significance for Reactivity |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com |
| HOMO-LUMO Energy Gap | DFT | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | DFT | Analyzes charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.net |
| Electrophilicity Index (ω) | Conceptual DFT | Quantifies the global electrophilic nature of the molecule. |
Applications in Advanced Materials Science and Pharmaceutical Research
4-Bromo-3-iodobenzaldehyde as a Key Synthetic Building Block
The reactivity of the carbon-iodine and carbon-bromine bonds, coupled with the synthetic utility of the aldehyde group, positions this compound as a strategic starting material for constructing elaborate molecular architectures.
Precursor to Complex Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are significant targets in materials science due to their electronic properties. Halogenated benzaldehydes are key precursors in their synthesis. For instance, palladium-catalyzed annulation reactions involving ortho-haloarenecarboxaldehydes and arynes provide a powerful method for constructing fluoren-9-ones, a class of polycyclic compounds. While not involving the 4-bromo-3-iodo isomer specifically, related compounds like 5-Bromo-2-iodobenzaldehyde undergo selective reaction at the carbon-iodine bond to yield brominated fluoren-9-ones, demonstrating the utility of bromo-iodobenzaldehydes in building complex fused aromatic systems. The synthesis of PAHs often relies on efficient ring-forming reactions to build the fused carbocyclic units. acs.org
Scaffold for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is fundamental to medicinal chemistry and materials science. Benzaldehyde (B42025) derivatives are crucial starting materials for a wide array of nitrogen- and oxygen-containing heterocycles. ub.edu For example, halogenated benzaldehydes can be converted to their corresponding oximes, which then serve as precursors for phenyl-substituted isoxazoline (B3343090) compounds, a class of molecules with applications in the development of pesticides. google.com
Furthermore, the benzaldehyde moiety is a cornerstone in the synthesis of quinazolines. scielo.br Various substituted benzaldehydes, including 2-amino-3-bromo-5-iodobenzaldehyde, have been reported as intermediates in the multi-step synthesis of functionalized quinazolines, which are recognized as "privileged structures" in medicinal chemistry. scielo.brresearchgate.net Palladium-catalyzed reactions, such as the Larock heteroannulation, utilize ortho-iodoanilines and related structures to produce indoles and isoquinolines, highlighting the importance of the carbon-halogen bond in constructing these heterocyclic cores. ub.edu
Intermediate in the Preparation of Advanced Organic Materials
The development of novel organic materials with specific optoelectronic or polymeric properties often relies on specialized building blocks. lookchem.com Iodinated aromatic compounds like 3-iodobenzaldehyde (B1295965) are recognized for their utility in creating such advanced materials due to their capacity to undergo various chemical transformations. lookchem.com Similarly, di-substituted compounds like this compound are listed as organic building blocks for material science applications, including the synthesis of OLED materials, monomers for covalent organic frameworks (COFs), and other electronic materials. bldpharm.com The defined substitution pattern allows for precise control over the final structure and properties of the resulting materials.
Development of Pharmacologically Active Compounds
In pharmaceutical research, the goal is to design and synthesize molecules that can interact with biological targets to treat diseases. The structural features of this compound make it an important intermediate in this process.
Synthesis of Drug Candidate Intermediates
The journey from a simple starting material to a final drug candidate often involves numerous synthetic steps. Halogenated benzaldehydes and their derivatives are frequently used as intermediates in these complex synthetic pathways. researchgate.netacs.org The amino-quinazoline scaffold, which can be synthesized from benzaldehyde precursors, is considered a privileged structure in medicinal chemistry. scielo.br This is due to its presence in numerous compounds developed for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. scielo.br For instance, a reported synthesis of bioactive diamino-quinazolines utilizes 2-amino-3-bromo-5-iodobenzaldehyde as a key intermediate. scielo.brresearchgate.net
| Therapeutic Area | Relevance of Benzaldehyde-Derived Scaffolds |
| Anticancer | Kinase inhibitors based on the quinazoline (B50416) scaffold. scielo.br |
| Antiviral | Development of agents against viruses like Chikungunya and Hepatitis C. researchgate.net |
| Anti-inflammatory | Used in the design of various anti-inflammatory compounds. scielo.br |
| Antihypertensive | The first therapeutic use of amino-quinazolines like prazosin. scielo.br |
Exploration in the Design of Enzyme Inhibitors
Enzymes are critical targets for drug discovery, and designing specific inhibitors is a major goal of pharmaceutical chemistry. The strategic placement of halogen atoms on a benzaldehyde ring can be a key design element for enzyme inhibitors. For example, in an effort to develop agents for labeling cells that express aldehyde dehydrogenase-1A1 (ALDH1), an enzyme linked to chemotherapy resistance, researchers envisioned that an iodinated derivative of a known inhibitor would be effective. nih.gov This led to the synthesis of 4-(diethylamino)-3-iodobenzaldehyde, demonstrating the principle of using iodinated benzaldehydes to target specific enzymes. nih.gov
Similarly, the design of novel inhibitors for purine (B94841) nucleoside phosphorylase (PNP), a target for treating T-cell malignancies, has utilized aryl iodides as key synthetic intermediates. acs.org The synthesis of these complex inhibitors often involves coupling reactions at the carbon-iodine bond to build the final pharmacologically active molecule. acs.org Research into inhibitors for branched-chain amino acid aminotransferases (BCATs), which are implicated in a range of cancers, also involves the synthesis of complex molecules where halogenated aromatic precursors could play a role. researchgate.net
Contribution to the Synthesis of Bioisosteres
The strategic placement of both bromine and iodine atoms on the benzaldehyde scaffold makes this compound and its isomers valuable intermediates in the synthesis of bioisosteres for pharmaceutical research. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. Halogen atoms, particularly bromine and iodine, can alter a molecule's size, lipophilicity, and electronic distribution, and can participate in halogen bonding, making them effective bioisosteric replacements for other functional groups.
A notable application is in the synthesis of bioactive quinazolines, a class of compounds known for a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy. scielo.brscielo.br Research has shown that related compounds, such as 2-amino-3-bromo-5-iodobenzaldehyde, serve as critical intermediates. scielo.brscielo.br This intermediate is used to synthesize 8-bromo-2-chloro-6-iodoquinazoline, which is subsequently converted into bioactive 2,8-diamino-quinazolines. scielo.brscielo.br The specific substitution pattern is crucial for the molecule's interaction with its biological target. This synthetic pathway highlights how di-halogenated benzaldehydes are pivotal in constructing complex heterocyclic systems with therapeutic potential. Similarly, other isomers like 4-bromo-2,6-difluorobenzaldehyde (B1272164) are used to create different bioactive quinazolines, demonstrating the versatility of halogenated benzaldehydes in generating molecular diversity for drug discovery programs. scielo.br
Role in Catalyst Development and Ligand Synthesis
The dual halogenation of this compound provides distinct reactive sites, enabling its use in the stepwise and selective synthesis of complex ligands and catalysts. The difference in reactivity between the carbon-iodine and carbon-bromine bonds (the C-I bond being more reactive in many cross-coupling reactions) allows for sequential functionalization, a valuable tool in ligand design.
This principle is demonstrated in the synthesis of advanced organocatalysts. For instance, the structurally related compound 1-bromo-4-iodobenzene (B50087) is used as a precursor in an Ullmann-type coupling reaction with 10H-phenothiazine to create a building block for a chiral proline-based organocatalyst. diva-portal.org This showcases the utility of the bromo-iodophenyl moiety in constructing photocatalytically active molecules. Furthermore, halobenzaldehydes themselves are directly involved in catalytic processes. Studies on photoredox-catalyzed reactions have used 4-iodobenzaldehyde (B108471) and 4-bromobenzaldehyde (B125591) to investigate dehalogenation processes, demonstrating their interaction with photocatalysts like 10-phenyl-10H-phenothiazine (PTH). diva-portal.org
Supramolecular Chemistry and Halogen Bonding Interactions
The presence of both a bromine and an iodine atom on the same aromatic ring makes this compound a molecule of significant interest in supramolecular chemistry and crystal engineering. Both halogens can act as halogen bond (XB) donors, an interaction where an electrophilic region on the halogen atom is attracted to a nucleophilic site. The strength of this interaction increases from chlorine to bromine to iodine, providing a tunable tool for constructing ordered molecular assemblies.
Design of Molecular Capsules and Host-Guest Systems
Halogen bonding is a powerful directional force for the self-assembly of complex supramolecular structures, including molecular capsules and host-guest systems. These organized structures are capable of encapsulating smaller molecules, with potential applications in sensing, separations, and drug delivery.
The design of molecular capsules has been explicitly shown to benefit from halogenated aromatic building blocks. Research has demonstrated the creation of molecular capsules based on the dimerization of resorcin ugr.esarene cavitands. researchgate.net These cavitands are functionalized with halogen atoms that act as XB donors, driving the assembly of the capsule. researchgate.net While not using this compound directly, this work establishes a clear design principle where such multi-halogenated compounds can be incorporated into larger scaffold molecules to direct their assembly into functional host systems. The ability to form multiple halogen bonds with defined geometries is key to this process.
Further evidence for the role of halogen bonding in containment systems comes from studies of cucurbit ugr.esuril, a synthetic macrocycle that can form host-guest complexes. acs.org This molecular container has been shown to encapsulate diiodine (I₂) and dibromine (Br₂), holding them in place through halogen bonding interactions between the encapsulated halogen and the carbonyl groups of the host macrocycle. acs.org This again confirms that halogen atoms are effective mediators of host-guest interactions within confined spaces.
Influence of Halogen Bonding on Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties, which are dictated by the intermolecular interactions between the constituent molecules. Halogen bonding is a highly directional and reliable interaction for programming the assembly of molecules in the solid state. rsc.org The dual halogenation of this compound offers a platform to study the interplay and competition between different types of halogen bonds (e.g., I···N vs. Br···N, or I···O vs. Br···O) and their competition with other interactions like hydrogen bonds.
The crystal structure of the related compound 1-bromo-4-iodobenzene is dictated by I···Br interactions, demonstrating the structure-directing capability of this specific halogen-halogen contact. researchgate.net In more complex systems, such as hydrazone derivatives of halobenzaldehydes, a hierarchy of interactions is often observed. Typically, strong hydrogen bonds will form primary motifs like molecular ribbons, and these ribbons then pack in a manner that is influenced by the weaker halogen bonds and π-π stacking interactions. researchgate.net The specific nature and position of the halogen substituent directly influence the final three-dimensional architecture. researchgate.net The ability of iodine and bromine to form robust halogen bonds with nitrogen and oxygen acceptors has been systematically used to construct 1D, 2D, and 3D supramolecular networks. rsc.orgresearchgate.net The predictability of these interactions makes compounds like this compound powerful building blocks for the rational design of new crystalline materials.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Bromo-3-iodobenzaldehyde, both one-dimensional and two-dimensional NMR experiments are utilized to assign the specific chemical environment of each proton and carbon atom. mdpi.com
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum displays signals for each unique proton, with their chemical shift (δ) indicating the electronic environment, the integration representing the number of protons, and the splitting pattern (multiplicity) revealing neighboring protons. rsc.org The ¹³C NMR spectrum shows a signal for each unique carbon atom. rsc.org
In a typical ¹H NMR spectrum of this compound, the aldehydic proton (CHO) appears as a singlet at a characteristic downfield shift. The aromatic protons on the substituted benzene (B151609) ring exhibit distinct signals. Due to the substitution pattern, three aromatic protons are present, typically appearing as a doublet, a doublet of doublets, and another doublet, with coupling constants that help in assigning their relative positions.
The corresponding ¹³C NMR spectrum would show signals for the aldehydic carbon, the four substituted aromatic carbons (two bearing halogens, one attached to the aldehyde group, and one unsubstituted), and the two aromatic carbons bearing a hydrogen atom. The carbon attached to the highly electronegative oxygen of the aldehyde group is significantly deshielded and appears at a high chemical shift.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~9.9 | ~190 |
| Aromatic C-H | ~7.5 - 8.2 | ~125 - 145 |
| Aromatic C-Br | - | ~120 |
| Aromatic C-I | - | ~95 |
Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent aromatic protons, confirming their connectivity and aiding in the definitive assignment of the aromatic region of the spectrum. github.io
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is invaluable for assigning the carbon signals for each protonated carbon in the aromatic ring. The aldehydic proton signal would correlate with the aldehydic carbon signal. Quaternary carbons (like those bonded to Br, I, and the CHO group) are not observed in an HSQC spectrum. github.io
1H NMR and 13C NMR Investigations
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This high accuracy allows for the determination of the elemental formula of this compound (C₇H₄BrIO), distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes would be clearly visible.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and allows for the analysis of samples directly from solution. beilstein-journals.orgnih.gov When coupled with mass spectrometry, ESI-MS can be used to observe the protonated molecule [M+H]⁺ or other adducts. bldpharm.com Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion can induce fragmentation, providing valuable structural information. researchgate.net The fragmentation of this compound would likely involve the loss of the halogen atoms or the carbonyl group (as CO), which helps to confirm the identity of the substituents on the aromatic ring.
Table 2: Expected HRMS Data for this compound
| Formula | Ion | Calculated m/z |
|---|---|---|
| C₇H₄⁷⁹BrIO | [M]⁺ | 310.8494 |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of this compound provides clear evidence for its key structural features. beilstein-journals.org
A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic aldehyde. rsc.org The C-H stretching vibration of the aldehyde proton typically appears as a pair of medium bands between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretch | ~1700 |
| Aldehyde C-H | Stretch | ~2720, ~2820 |
| Aromatic C-H | Stretch | >3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. uu.nl When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be excited from a lower energy ground state to a higher energy excited state. ubbcluj.ro The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly its chromophores. upi.edu
For aromatic aldehydes like this compound, the primary electronic transitions observed in the UV-Vis spectrum are the π → π* and n → π* transitions. The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically resulting in a strong absorption band. The n → π* transition, which is the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital, is generally weaker.
The presence of bromine and iodine atoms on the benzene ring, along with the aldehyde group, influences the energy of these transitions and, consequently, the absorption maxima (λmax). Halogen substituents can cause a bathochromic (red) shift in the absorption bands due to their electron-donating and electron-withdrawing effects.
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200-400 | Excitation of an electron from a bonding π orbital to an antibonding π orbital. |
| n → π | >300 | Excitation of a non-bonding electron to an antibonding π orbital. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's structure.
| Parameter | Description | Example Value (for 1-bromo-4-iodobenzene) researchgate.net |
|---|---|---|
| Crystal System | Describes the symmetry of the crystal lattice. | Monoclinic |
| Space Group | A more detailed description of the crystal's symmetry. | P21/c |
| Unit Cell Dimensions | The lengths of the axes and the angles between them that define the repeating unit of the crystal. | a = 4.1704(6) Å, b = 5.8242(8) Å, c = 14.929(2) Å, β = 97.315(5)° |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC is a common method for purity analysis. rsc.org In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with a modifier like trifluoroacetic acid (TFA). rsc.org
The retention time (t_R_), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of HPLC conditions. By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. nih.gov
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18) rsc.org | Provides a nonpolar stationary phase for separation. |
| Mobile Phase | Gradient of water and acetonitrile (with 0.1% TFA) rsc.org | Elutes the compound from the column. |
| Detection | UV detector (e.g., at 215 nm and 254 nm) rsc.org | Monitors the eluting compounds based on their UV absorbance. |
| Flow Rate | 1 mL/min rsc.org | Controls the speed of the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.
In GC, the compound is vaporized and passed through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (310.91 g/mol ). bldpharm.com The fragmentation pattern would likely involve the loss of the bromine, iodine, and formyl groups. nih.goviu.edu
| Analysis Step | Description | Expected Result for this compound |
|---|---|---|
| Gas Chromatography | Separation based on volatility and column interaction. | A specific retention time. |
| Mass Spectrometry | Ionization and fragmentation of the molecule. | A molecular ion peak and characteristic fragment ions. |
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in the Synthesis and Application of 4-Bromo-3-iodobenzaldehyde
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, aiming to reduce environmental impact and promote sustainability. rjpn.org For this compound and its derivatives, this involves developing eco-friendly synthetic routes and utilizing sustainable application methods. rjpn.org
Key green chemistry strategies applicable to the synthesis of halogenated benzaldehydes include:
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ionic liquids, or supercritical fluids can significantly reduce pollution. royalsocietypublishing.org For instance, performing reactions in water, where possible, is a highly sustainable approach. researchgate.net
Catalytic Reactions: Employing catalysts, especially those that are recyclable and based on abundant metals, can improve reaction efficiency and reduce waste. rjpn.orgnih.gov Laccase-catalyzed iodination is an example of an enzymatic approach that offers a green alternative to traditional methods. rsc.org
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis can accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. rjpn.orgroyalsocietypublishing.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
In its applications, this compound can contribute to sustainable chemistry through its use in developing materials for green technologies or by participating in catalytic cycles that are environmentally benign. researchgate.netnih.gov
Expanding the Scope of Catalytic Transformations
The bromine and iodine substituents on this compound are ideal handles for a variety of metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura and Heck couplings are established applications, future research will likely focus on expanding the range of catalytic transformations this compound can undergo. vulcanchem.com
The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. The C-I bond is generally more reactive in palladium-catalyzed reactions, enabling the introduction of a substituent at the 3-position while leaving the bromine at the 4-position available for a subsequent transformation. ossila.com
Future research directions may include:
Development of Novel Ligands: The design of new ligands for copper and palladium catalysts can lead to milder reaction conditions, broader substrate scope, and improved yields for Ullmann-type and other coupling reactions. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful method for a variety of organic transformations and could be applied to reactions involving this compound. researchgate.net
Dual Catalysis: Combining different catalytic systems can enable new and complex transformations in a single step, increasing synthetic efficiency.
The development of more efficient and selective catalytic systems will continue to unlock the synthetic potential of this compound.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.netmdpi.com By modeling derivatives of this compound, researchers can design new compounds with specific electronic and structural features tailored for particular applications.
DFT calculations can be used to:
Predict Reactivity: By calculating parameters like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), the reactivity of different sites on the molecule can be predicted, guiding synthetic strategies. mdpi.comrsc.org
Optimize Geometries: Computational modeling can determine the most stable conformations of molecules, which is crucial for understanding their interactions with other molecules, such as in biological systems or materials. rsc.org
Simulate Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of newly synthesized derivatives. researchgate.net
The synergy between computational design and experimental synthesis will accelerate the discovery of novel this compound derivatives with enhanced properties for applications in medicinal chemistry, materials science, and beyond.
Applications in Emerging Fields (e.g., Optoelectronics, Sustainable Chemistry)
The unique electronic properties of halogenated aromatic compounds make them promising candidates for applications in emerging fields like optoelectronics. lookchem.com The presence of heavy atoms like bromine and iodine can influence photophysical properties, making derivatives of this compound potentially useful in the design of:
Organic Light-Emitting Diodes (OLEDs): The electronic characteristics of these compounds could be tuned for use in emissive layers or other components of OLEDs.
Dye-Sensitized Solar Cells (DSSCs): Halogenated aromatic structures are being explored as components of photosensitizers in DSSCs. acs.org
Organic Field-Effect Transistors (OFETs): The potential for self-assembly and charge transport in crystalline derivatives could be exploited in OFETs.
In the realm of sustainable chemistry, the use of this compound as a building block for recyclable polymers or in catalytic systems that minimize waste represents a significant area of future research. royalsocietypublishing.org
Development of High-Throughput Synthesis and Screening Methods
High-throughput synthesis and screening (HTS) are powerful technologies for accelerating the discovery of new molecules with desired properties. nih.gov These automated methods allow for the rapid preparation and evaluation of large libraries of compounds.
For this compound, HTS can be applied to:
Reaction Optimization: Automated systems can quickly screen a wide range of catalysts, ligands, and reaction conditions to find the optimal parameters for a given transformation. researchgate.net
Library Synthesis: Combinatorial approaches can be used to generate large libraries of derivatives by reacting this compound with a diverse set of building blocks. mdpi.com
Biological Screening: The resulting libraries can be rapidly screened for biological activity, such as enzyme inhibition or receptor binding, to identify potential drug candidates. eco-vector.com
The development of automated, miniaturized chemistry platforms will enable the efficient exploration of the chemical space around this compound, leading to the faster discovery of new functional molecules. researchgate.net
Q & A
Basic Research Questions
Q. How should researchers safely handle and store 4-Bromo-3-iodobenzaldehyde in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For eye protection, use equipment compliant with standards like EN 166 (EU) or NIOSH (US) .
- First Aid Measures :
- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure : Flush eyes with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in a cool, dry place away from oxidizing agents. Use amber glass vials to prevent photodegradation.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl₃): Expected peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 7.5–8.5 ppm (aromatic protons). C NMR will show distinct signals for C-I (~95 ppm) and C-Br (~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 310.86 (C₇H₄BrIO).
- Infrared (IR) : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~500–600 cm⁻¹ (C-Br/C-I stretches) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for regioselectivity?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for activating C-I bonds (more reactive than C-Br). For selective C-Br activation, use Pd(OAc)₂ with SPhos ligand .
- Solvent and Base : DMF/H₂O (4:1) with K₂CO₃ at 80–100°C.
- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Isolate products via column chromatography.
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. The iodine substituent directs nucleophiles to the para position due to its strong electron-withdrawing effect .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols).
Q. How can this compound be used as a precursor in multi-step syntheses of heterocyclic compounds?
- Methodological Answer :
- Step 1 : Protect the aldehyde group with ethylene glycol (acid catalysis) to prevent side reactions.
- Step 2 : Perform Ullmann coupling with a diamine to form a benzimidazole intermediate .
- Step 3 : Deprotect the aldehyde under mild acidic conditions (e.g., 10% HCl in THF).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of derivatives from this compound?
- Methodological Answer :
- Variable Screening : Test parameters like catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. toluene), and reaction time (12–48 hrs).
- Purity Checks : Verify starting material purity via HPLC; impurities >3% can reduce yields .
- Reproducibility : Cross-validate results using alternative methods (e.g., microwave-assisted vs. conventional heating) .
Experimental Design Considerations
Q. What strategies minimize side reactions during halogen exchange (e.g., Finkelstein) with this compound?
- Methodological Answer :
- Reagent Choice : Use NaI in acetone for bromide-to-iodide exchange; avoid protic solvents to prevent aldehyde oxidation.
- Temperature Control : Maintain reactions at 50°C to balance kinetics and stability.
- Workup : Quench with aqueous Na₂S₂O₃ to remove excess iodine, followed by extraction with dichloromethane .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
